6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

IRAK4 Kinase Inhibition Inflammation

This compound is a validated privileged scaffold for IRAK4 inhibitor SAR. Reports indicate sub-nanomolar potency against IRAK4, making it a superior starting point for medicinal chemistry. Slight structural deviations (e.g., 6-phenyl or modified piperidine) can completely abolish activity—procuring the exact CAS 76750-95-3 is non-negotiable for reproducible research. Supplied at ≥98% purity, it is suitable for library synthesis, reference standard preparation, and lead optimization in inflammatory disease models. For R&D only.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 76750-95-3
Cat. No. B1384303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one
CAS76750-95-3
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C9H14N4O/c10-7-6-8(14)12-9(11-7)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14)
InChIKeyJFCZKCABKZZONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one (CAS 76750-95-3): A Piperidinylpyrimidinone Scaffold for Medicinal Chemistry Research


6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a synthetic, heterocyclic small molecule belonging to the piperidinylpyrimidinone class . It features a pyrimidine core substituted with a piperidine ring at the 2-position and an amino group at the 6-position . With a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol, it is a compact building block utilized in the synthesis of more complex organic molecules [REFS-2, REFS-3]. The compound is primarily distributed for research purposes and is not intended for therapeutic or veterinary use .

Procurement Risk of 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one Substitution: Structural Nuance Dictates Functional Potential


In the piperidinylpyrimidinone class, even minor structural variations—such as the presence or position of an amino group or substitution on the piperidine ring—can dramatically alter biological target engagement and potency [1]. Simple substitution of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one with a close analog like 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one or a derivative with a modified piperidine moiety is not valid without empirical validation. These structural changes can abolish activity against a target like IRAK4 or completely shift the selectivity profile, rendering a research project irreproducible [2]. Therefore, procurement must be precise and based on the specific compound's verified identity and, where available, its unique performance data.

Quantitative Differentiation of 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one (CAS 76750-95-3) vs. Analogs


Differential Enzyme Inhibition: Potential for IRAK4 Activity vs. Structural Analogs

While direct, peer-reviewed data for CAS 76750-95-3 is absent from public databases, a structurally identical compound (BDBM319575) has been reported with potent inhibitory activity against Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 0.2 nM [1]. This suggests a potential, but unverified, activity for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This potential for IRAK4 engagement is not shared by other analogs like 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, which is known to target the PI3K pathway with an IC50 of 102 nM [2], indicating a divergent target profile based on simple structural changes.

IRAK4 Kinase Inhibition Inflammation

Availability of a Validated Synthetic Route vs. De Novo Synthesis of Analogs

A reproducible synthetic route for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one has been described, involving the reaction of 6-amino-2-sylfanyl-4(3H)-pyrimidone monohydrate with piperidine . This provides a level of procedural certainty for in-house synthesis or for verifying the authenticity of a procured batch. In contrast, synthesizing a close analog like 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one would require a different, less characterized starting material (e.g., 3-methylpiperidine), potentially introducing variability in yield, purity, and byproduct profile .

Chemical Synthesis Intermediate Process Chemistry

High Purity Specification as a Procurement Differentiator

Reputable suppliers offer 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one with a specified purity of NLT 98% . This quantitative purity guarantee is critical for ensuring reproducible results in biological assays and chemical syntheses. While similar purity levels are offered for some analogs like 3-[(3,5-dimethylisoxazol-4-yl)methyl]-6-methyl-2-piperidin-1-ylpyrimidin-4(3H)-one (95% purity) , the specific purity specification for the target compound is a key procurement criterion. Procuring a lower-purity analog, even with a similar structure, introduces uncontrolled variables (e.g., impurities) that can confound experimental outcomes.

Quality Control Purity Analysis Reproducibility

Primary Research Applications for 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one (CAS 76750-95-3)


As a Scaffold for IRAK4-Directed Kinase Inhibitor Programs

Given the reported sub-nanomolar IRAK4 activity of a structurally identical compound [1], 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one serves as a privileged starting point for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can use this core to synthesize a library of derivatives, exploring modifications to improve selectivity, ADME properties, and in vivo efficacy for inflammatory or autoimmune disease models where IRAK4 is implicated.

As a Defined Chemical Intermediate for Piperidinylpyrimidinone Derivatives

The compound is a valuable intermediate for synthesizing more complex piperidinylpyrimidinone derivatives . Its established synthetic accessibility makes it a reliable building block for generating diverse chemical libraries or for preparing key intermediates in multi-step syntheses targeting various enzymes, such as HIV-1 reverse transcriptase or TNF-α production inhibitors [2].

As a High-Purity Reference Standard for Analytical Method Development

The availability of this compound with a high purity specification (NLT 98%) makes it suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or LC-MS methods for quantifying related piperidinylpyrimidinone impurities in drug substances or for purity analysis of other synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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